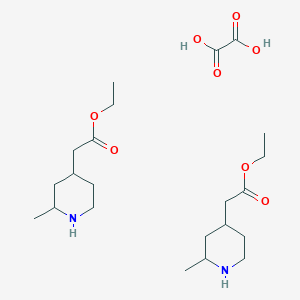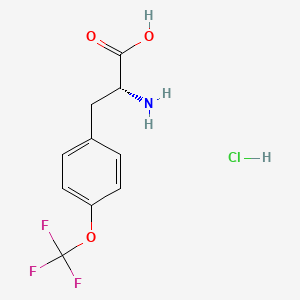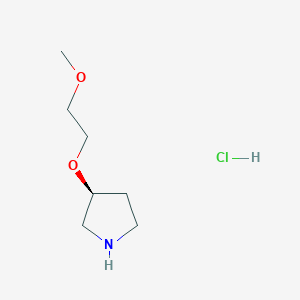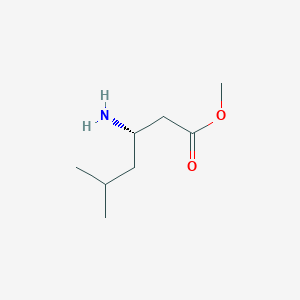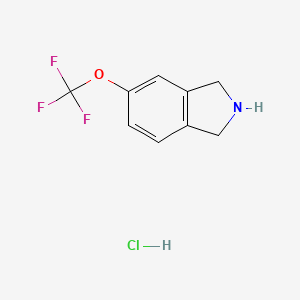
5-(Trifluoromethoxy)isoindoline hydrochloride
Vue d'ensemble
Description
5-(Trifluoromethoxy)isoindoline hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been synthesized using simple heating and relatively quick solventless reactions . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 239.622 Da and the monoisotopic mass is 239.032471 Da .Applications De Recherche Scientifique
Antibacterial Activity and Compound Synthesis
5-(Trifluoromethoxy)isoindoline hydrochloride has been studied for its potential in synthesizing compounds with significant antibacterial properties. Research highlights the synthesis of various isoindoline-based quinolones showing excellent activity against both Gram-positive and Gram-negative bacteria. Notably, some synthesized stereoisomers exhibited high antibacterial activity, outperforming known antibiotics against specific pathogens. Such compounds are advancing in clinical testing, indicating their potential for therapeutic applications (Hayashi et al., 2002).
Chemical Synthesis and Molecular Interactions
This compound is involved in the synthesis of complex molecular structures. Studies have detailed its use in creating isoindoline complexes with metals like zinc and copper, exhibiting unique structures and properties. These compounds have been analyzed for their structural, spectral, and molecular interactions, providing insights into their potential applications in various fields such as materials science and catalysis (Anderson et al., 2003).
Medicinal Chemistry and Drug Development
Research in medicinal chemistry has explored the use of this compound in the development of new drugs. It has been a key component in synthesizing compounds with potential therapeutic effects. For instance, studies have reported the synthesis of isoindoline nitroxide-containing porphyrins, which exhibit properties useful for developing fluorescent and EPR probes (Liu et al., 2017).
Material Science and Molecular Simulation
This compound has been utilized in material science research and molecular simulations. Investigations have included computational studies on the structural and mechanistic insights of isoindoline derivatives, offering valuable information for the synthesis and application of these compounds in various scientific domains (Hoque et al., 2020).
Chemoselectivity and Oxidation Studies
Studies have also delved into the chemoselective properties of this compound-related compounds. This includes investigations into the selective oxidation of isoindoline precursors, revealing unique reactivity and selectivity, which are crucial for developing sophisticated synthetic methodologies and understanding reaction mechanisms (Thapa et al., 2019).
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPTDQFDTURME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



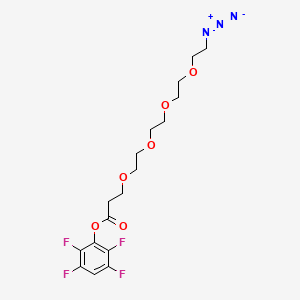
![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)


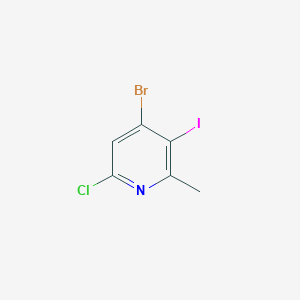
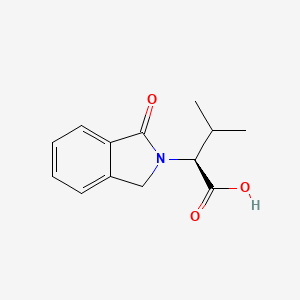
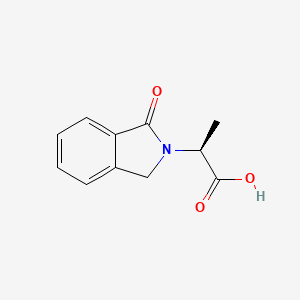

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)
